![molecular formula C14H27O7P B042167 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate CAS No. 77924-28-8](/img/structure/B42167.png)
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate
Overview
Description
4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate is a chemical compound with the formula C14H27O7P . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl 1-ethyl 2-(diethoxyphosphoryl)succinate contains a total of 48 bonds. These include 21 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 thio-phosphonate .Scientific Research Applications
- Findings : In vitro studies revealed its activity against both Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
- Evidence : In cell line experiments, it decreased the expression of pro-inflammatory genes (tumor necrosis factor alpha, interleukin-6, and IL-1β) .
Antibacterial Activity
Anti-Inflammatory Effects
Synthetic Methods Optimization
Safety and Hazards
The safety information available indicates that this compound may pose certain hazards. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Hazard statements include H302, H312, H315, H319, H332, and H335 . Please refer to the appropriate safety data sheets (SDS) for full safety and handling instructions.
properties
IUPAC Name |
4-O-tert-butyl 1-O-ethyl 2-diethoxyphosphorylbutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27O7P/c1-7-18-13(16)11(10-12(15)21-14(4,5)6)22(17,19-8-2)20-9-3/h11H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUGKRGJXYCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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